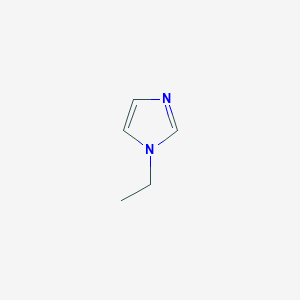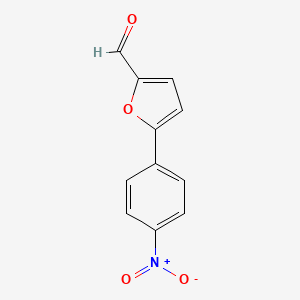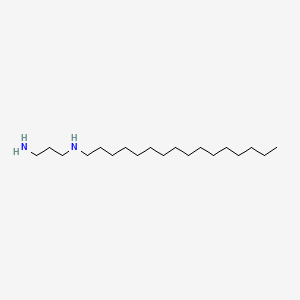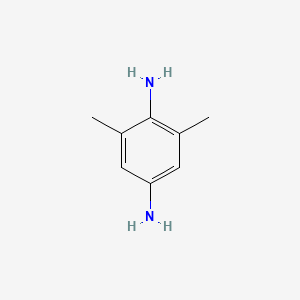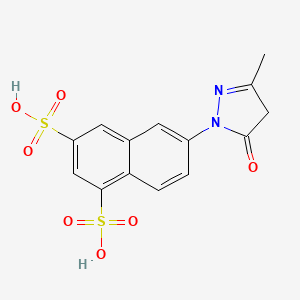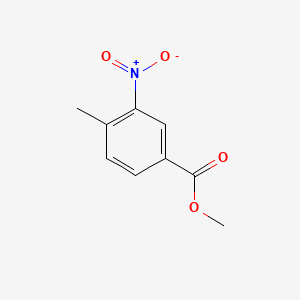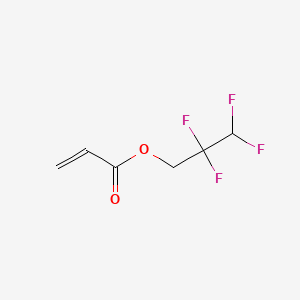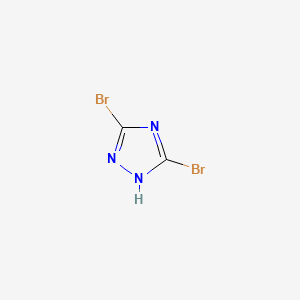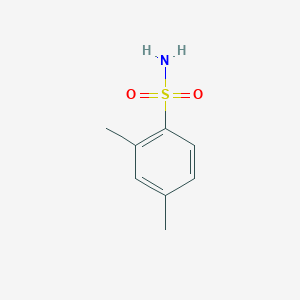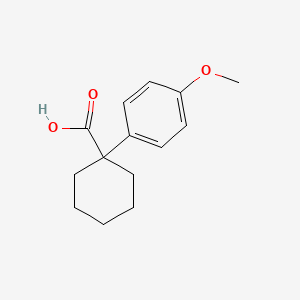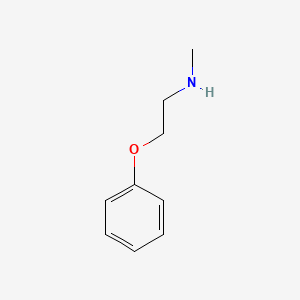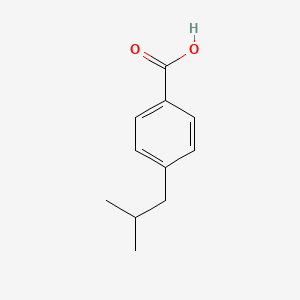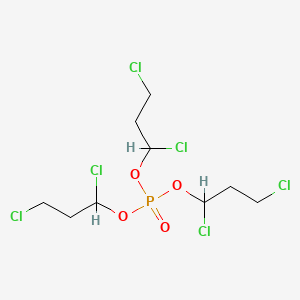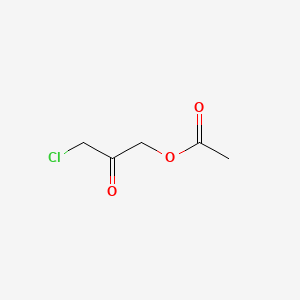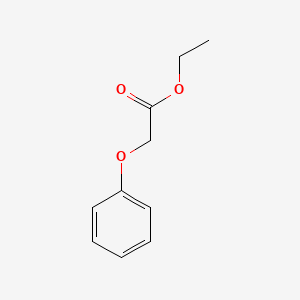
Ethyl phenoxyacetate
概要
説明
Ethyl phenoxyacetate is a chemical compound that is of interest in various fields of chemistry and pharmacology due to its potential applications. It is related to compounds that have been synthesized and studied for their structural and chemical properties, as well as their potential use in the development of pharmaceutical agents.
Synthesis Analysis
The synthesis of compounds related to ethyl phenoxyacetate often involves multi-step reactions. For instance, ethyl-2-(4-aminophenoxy)acetate, a precursor for dual hypoglycemic agents, was synthesized through alkylation followed by selective reduction . Similarly, the synthesis of ethyl {4-[(E)-2-(3,4,5-trimethoxyphenyl)vinyl]phenoxy}acetate involved a series of reactions including condensation and nucleophilic substitution . These methods demonstrate the versatility of synthetic approaches in creating phenoxyacetate derivatives.
Molecular Structure Analysis
The molecular structure of ethyl phenoxyacetate derivatives has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the structure of ethyl-2-(4-aminophenoxy)acetate was confirmed by NMR spectroscopy and X-ray single-crystal structure determination, revealing its crystallization in the triclinic crystal system . The crystal structure of ethyl {4-[(E)-2-(3,4,5-trimethoxyphenyl)vinyl]phenoxy}acetate showed that the molecules stack to form a column arrangement due to C-H···π interactions .
Chemical Reactions Analysis
The reactivity of phenoxyacetate derivatives can be influenced by the presence of substituents on the phenyl ring. For instance, the reaction of ethyl bromoacetate with substituted phenoxyacetate ions showed that electron-releasing groups accelerate the reaction, while electron-withdrawing groups retard it . This indicates the sensitivity of phenoxyacetate derivatives to electronic effects, which can be exploited in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl phenoxyacetate derivatives are characterized by their spectroscopic data and crystallographic parameters. The experimental UV/Vis spectra of ethyl-2-(4-aminophenoxy)acetate showed two bands, which were assigned to specific electronic transitions using TD-DFT calculations . The crystallographic analysis provides insights into the molecular packing and non-covalent interactions that contribute to the stability of the crystal structure .
科学的研究の応用
Ethyl phenoxyacetate is an ester and it has a floral type odor . It’s often used in the field of chemistry and biochemistry . It’s supplied by various companies like BOC Sciences and TCI AMERICA . These companies provide a wide range of services to support the pharmaceutical industry through all stages of drug discovery including Custom Synthesis of those chemicals that are not in stock, Isotope Labeling Service, Chiral Synthesis and Resolution, Bioconjugation, PEGylation services, analytical services .
One of the known reactions of Ethyl phenoxyacetate is its aminolysis with ammonia to afford the corresponding amide . This reaction is catalyzed by a cyanide ion .
-
Flavor and Fragrance Industry : Ethyl phenoxyacetate has a floral type odor , which makes it a potential candidate for use in the flavor and fragrance industry. It could be used in the formulation of perfumes, scented products, and possibly even in food flavorings.
-
Chemical Synthesis : Ethyl phenoxyacetate can serve as a starting material or intermediate in various chemical reactions . For instance, it can undergo aminolysis with ammonia to afford the corresponding amide . This reaction is catalyzed by a cyanide ion .
-
Pharmaceutical Industry : Companies like BOC Sciences and TCI AMERICA supply Ethyl phenoxyacetate . These companies provide a wide range of services to support the pharmaceutical industry through all stages of drug discovery including Custom Synthesis of those chemicals that are not in stock, Isotope Labeling Service, Chiral Synthesis and Resolution, Bioconjugation, PEGylation services, analytical services .
-
Organic Building Blocks : Ethyl phenoxyacetate can be used as an organic building block in various chemical reactions . It’s often used in the synthesis of other complex organic compounds .
-
Synthesis of Novel Compounds : Ethyl phenoxyacetate can be used in the synthesis of novel compounds. For instance, a research group synthesized a novel phenoxy thiazole derivative starting from 2, 4-difluorophenol and ethyl chloroacetate in the presence of anhydrous potassium carbonate to achieve phenoxy ester .
-
Chemical Education : Ethyl phenoxyacetate can be used in educational settings, such as university laboratories, to demonstrate various chemical reactions and techniques to students .
特性
IUPAC Name |
ethyl 2-phenoxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-12-10(11)8-13-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZFVSUXQXCEHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062520 | |
| Record name | Ethyl phenoxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl phenoxyacetate | |
CAS RN |
2555-49-9 | |
| Record name | Ethyl 2-phenoxyacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2555-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-phenoxy-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002555499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-phenoxy-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl phenoxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl phenoxyacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.062 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

